Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis-
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Overview
Description
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- is a chemical compound with the molecular formula C15H12Br2 and a molecular weight of 352.06 g/mol . This compound features a benzene ring substituted with a 3,3-dibromo-1,2-cyclopropanediyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- typically involves the reaction of benzene derivatives with brominated cyclopropane intermediates. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale bromination reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding dibromo derivatives or reduction to remove bromine atoms.
Cyclopropane Ring Reactions: The cyclopropane ring can participate in ring-opening reactions under specific conditions, leading to different structural derivatives.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- involves its interaction with molecular targets through its bromine atoms and cyclopropane ring. The bromine atoms can participate in electrophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to various downstream effects . These interactions can affect molecular pathways and biological processes, making the compound useful for studying specific biochemical mechanisms.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- include:
1,3-Dibromobenzene: An aryl bromide with similar bromine substitution but lacking the cyclopropane ring.
Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-: A compound with both bromine and fluorine substitutions, offering different reactivity and properties.
(1,3-Dibromopropyl)benzene: Features a propyl chain with bromine substitutions, differing in the length and flexibility of the carbon chain.
The uniqueness of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- lies in its combination of bromine atoms and a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
101246-06-4 |
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Molecular Formula |
C15H12Br2 |
Molecular Weight |
352.06 g/mol |
IUPAC Name |
(2,2-dibromo-3-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Br2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
PXSQEICOMZUJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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